molecular formula C8H9F2N B3057749 3,4-Difluoro-2-methylbenzylamine CAS No. 847502-85-6

3,4-Difluoro-2-methylbenzylamine

Cat. No.: B3057749
CAS No.: 847502-85-6
M. Wt: 157.16 g/mol
InChI Key: YLTDLXAGVLOKQA-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzylamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylbenzylamine typically involves the reaction of 3,4-difluorotoluene with ammonia or an amine under specific conditions. One common method includes the reduction of 3,4-difluoro-2-methylbenzonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces amine derivatives .

Scientific Research Applications

3,4-Difluoro-2-methylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzylamine involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzylamine: Similar structure but lacks the methyl group at the 2 position.

    2,4-Difluorobenzylamine: Similar structure but with fluorine atoms at the 2 and 4 positions.

    4-Fluorobenzylamine: Contains only one fluorine atom at the 4 position.

Uniqueness

3,4-Difluoro-2-methylbenzylamine is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

(3,4-difluoro-2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTDLXAGVLOKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478297
Record name 3,4-DIFLUORO-2-METHYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-85-6
Record name 3,4-DIFLUORO-2-METHYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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